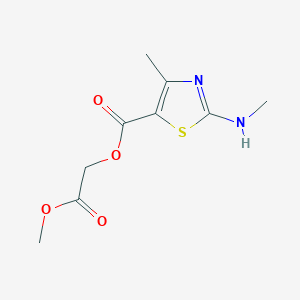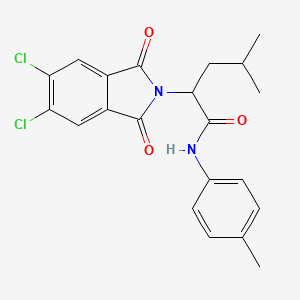![molecular formula C21H24N2O3 B3944032 N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPEP acts as a negative allosteric modulator of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which plays a key role in regulating glutamatergic neurotransmission. By binding to a site on the receptor distinct from the glutamate binding site, MPEP reduces the activity of this compound and thus decreases the downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to modulate various biochemical and physiological processes in the brain. It has been reported to decrease glutamate release, reduce excitotoxicity, and attenuate neuroinflammation. MPEP has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for use in laboratory experiments. It is highly selective for N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and does not affect other glutamate receptors. It has good pharmacokinetic properties and can be administered orally or intraperitoneally. However, MPEP has some limitations, including its low solubility in water and its potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on MPEP. One area of interest is the development of more potent and selective N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonists for clinical use. Another area of research is the investigation of the role of this compound in the pathophysiology of various neurological and psychiatric disorders. Additionally, the potential use of MPEP as a therapeutic agent for the treatment of neurodegenerative diseases and psychiatric disorders warrants further investigation.
Scientific Research Applications
MPEP has been widely used as a tool compound in scientific research to investigate the role of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in various physiological and pathological processes. It has been shown to modulate synaptic transmission, synaptic plasticity, and neuroinflammation. MPEP has been used in preclinical studies for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome.
properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-3-7-18(8-4-15)23-14-17(13-20(23)24)21(25)22-11-12-26-19-9-5-16(2)6-10-19/h3-10,17H,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWXYRQCHVVJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCOC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3943958.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3943964.png)


![N-(4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3943997.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944014.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)


![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)

